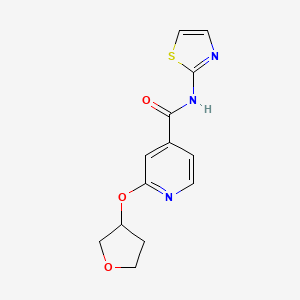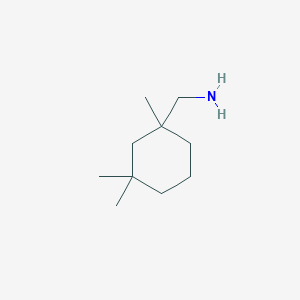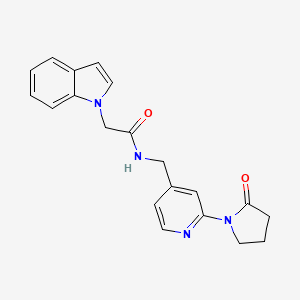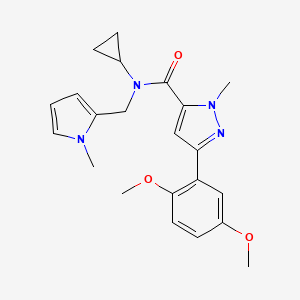
2-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tetrahydrofuran-3-yl)oxy)-N-(thiazol-2-yl)isonicotinamide is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that has been studied extensively.
Aplicaciones Científicas De Investigación
AMPA Receptor Potentiation
A study by Shaffer et al. (2015) on a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, highlighted the rational and structure-based drug design that led to the identification of highly potent compounds for attenuating cognitive deficits in patients with schizophrenia. This research underscores the importance of such structures in the development of therapeutic agents aimed at enhancing cognitive functions (Shaffer et al., 2015).
Anticancer Activities
Research by Redda and Gangapuram (2007) into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents demonstrated the potential of tetrahydropyridine (THP) derivatives in enhancing the biological activity of 1,3,4-oxadiazole derivatives, indicating the role of such compounds in the development of novel anticancer therapies (Redda & Gangapuram, 2007).
Supramolecular Chemistry
A study by Aakeröy et al. (2003) employed isonicotinamide as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating the utility of such compounds in creating inorganic–organic hybrid materials with potential applications in materials science (Aakeröy et al., 2003).
Antimicrobial Evaluation
Ramachandran (2017) synthesized a series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, showing good antibacterial activity against Staphylococcus aureus and Escherichia coli. This study illustrates the antimicrobial potential of compounds with similar structural features (Ramachandran, 2017).
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-15-4-6-20-13)9-1-3-14-11(7-9)19-10-2-5-18-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLNHUELWCBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)

![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)

![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)
![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)


![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)